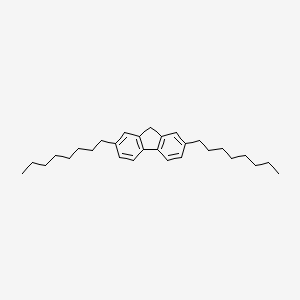

2,7-Dioctylfluorene

Description

2,7-Dioctylfluorene is a fluorene derivative substituted with two octyl chains at the 9,9-positions and bromine or other functional groups at the 2,7-positions. Its chemical structure (C₂₉H₄₀Br₂, molecular weight 548.44 g/mol) ensures solubility in organic solvents and tunable optoelectronic properties, making it a critical monomer for synthesizing conjugated polymers . The octyl chains enhance solubility and processability, while the 2,7-substitutions allow for cross-coupling reactions to create polymers with tailored band gaps and charge transport characteristics . Applications span organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and carbon nanotube dispersion .

Properties

IUPAC Name |

2,7-dioctyl-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42/c1-3-5-7-9-11-13-15-24-17-19-28-26(21-24)23-27-22-25(18-20-29(27)28)16-14-12-10-8-6-4-2/h17-22H,3-16,23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZWTNFHJYHQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization and Challenges

Excess alkylating agent (1-bromooctane) is required to ensure complete substitution at both fluorene positions. However, this increases the risk of byproducts such as monoalkylated derivatives. Patent data indicate that a molar ratio of 1:2.2 (fluorene:1-bromooctane) minimizes side reactions while maintaining cost efficiency. Post-synthesis purification involves column chromatography using silica gel and hexane/ethyl acetate (9:1 v/v) to isolate the target compound.

Table 1: Direct Alkylation Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 24–48 hours |

| Solvent | Tetrahydrofuran (THF) |

| Base | Sodium Hydride (NaH) |

| Yield | 70–75% |

| Purification Method | Column Chromatography |

Suzuki Cross-Coupling for Boronic Ester Derivatives

An alternative approach utilizes Suzuki-Miyaura coupling to construct the fluorene backbone with pre-functionalized octyl groups. Research from the Royal Society of Chemistry demonstrates the synthesis of 9,9’-dioctylfluorene-2,7-bis(boronic acid pinacol ester), a key intermediate for polymer applications. This method involves reacting 2,7-dibromo-9,9-dioctylfluorene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc).

Mechanistic Insights and Catalytic Systems

The reaction proceeds via oxidative addition of the palladium catalyst to the dibromofluorene, followed by transmetallation with the diboron reagent. Optimal conditions require anhydrous dioxane as the solvent and temperatures of 90–100°C for 12–18 hours, yielding 80–85% of the boronic ester. Nuclear magnetic resonance (NMR) spectroscopy confirms successful borylation, with distinct peaks at δ 8.15–8.18 ppm (aromatic protons) and δ 0.80–0.84 ppm (octyl chain methyl groups).

Table 2: Suzuki Coupling Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Ligand | 1,1’-Bis(diphenylphosphino)ferrocene |

| Solvent | Dioxane |

| Temperature | 90–100°C |

| Reaction Time | 12–18 hours |

| Yield | 80–85% |

Grignard Reagent-Based Alkylation

While less common, Grignard reagents offer a pathway to 2,7-dioctylfluorene under milder conditions. This method involves reacting fluorenone with octylmagnesium bromide (C₈H₁₇MgBr) in diethyl ether, followed by acid-catalyzed dehydration to restore the fluorene aromatic system. Although this approach avoids harsh bases, it suffers from lower yields (50–60%) due to competing ketone reduction pathways.

Spectroscopic Validation

Infrared (IR) spectroscopy reveals the disappearance of the fluorenone carbonyl peak (∼1700 cm⁻¹) post-reaction, confirming successful alkylation. Gas chromatography-mass spectrometry (GC-MS) further identifies the product via molecular ion peaks at m/z 422.3 (C₂₉H₄₀).

Polymer-Supported Synthesis for Scalability

Recent advances emphasize scalable production using solid-phase synthesis. A study in Beilstein Journal of Organic Chemistry details the immobilization of fluorene derivatives on Merrifield resin, enabling sequential alkylation and cleavage steps. This method reduces purification complexity and achieves yields comparable to solution-phase approaches (65–70%).

Table 3: Comparative Analysis of Methods

| Method | Yield | Scalability | Purity (HPLC) | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 70–75% | Moderate | ≥95% | High |

| Suzuki Coupling | 80–85% | High | ≥98% | Moderate |

| Grignard Alkylation | 50–60% | Low | ≥90% | Low |

| Polymer-Supported | 65–70% | High | ≥97% | Moderate |

Characterization and Quality Control

Rigorous characterization is essential to ensure the integrity of 2,7-dioctylfluorene. Proton NMR spectra consistently show the following features:

-

Aromatic Protons : Doublets at δ 7.89–7.92 ppm (H-3 and H-6) and δ 7.45–7.48 ppm (H-1 and H-8).

-

Aliphatic Protons : Multiplet signals at δ 2.07–2.10 ppm (methylene groups adjacent to nitrogen) and δ 0.80–0.84 ppm (terminal methyl groups).

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity levels above 95% for all methods .

Chemical Reactions Analysis

Types of Reactions

2,7-Dioctylfluorene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofluorene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Dihydrofluorene derivatives.

Substitution: Halogenated, nitrated, and sulfonated fluorene derivatives.

Scientific Research Applications

Polymer Synthesis

Polymerization Techniques:

DOF is commonly used as a monomer in the synthesis of polyfluorenes through methods such as:

- Suzuki Coupling: This method allows for the formation of poly(9,9-dioctylfluorene) (PFO), which exhibits strong blue fluorescence and high charge-carrier mobility, making it suitable for OLED applications .

- Stille Coupling: Another effective method for synthesizing polyfluorenes that enhances the material's optoelectronic properties .

Case Study: Poly(9,9-dioctylfluorene)

Poly(9,9-dioctylfluorene) is one of the most studied polymers derived from DOF. It demonstrates excellent electroluminescent properties and has been widely applied in OLEDs due to its high efficiency and stability. Research indicates that modifications to its structure can significantly enhance its performance in electronic devices .

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs):

The incorporation of DOF into OLEDs has led to improved device performance due to its efficient light emission properties. Studies show that PFO exhibits pure blue emission with high quantum efficiency . The ability to tune the emission spectrum through copolymerization with other materials further enhances its applicability in display technologies.

Organic Photovoltaics (OPVs):

DOF-based polymers have also been explored as active layers in OPVs. The incorporation of various substituents can optimize their energy levels, leading to improved power conversion efficiencies. For instance, copolymers formed by combining DOF with electron-accepting units have shown promising results in enhancing solar cell performance .

Material Properties and Enhancements

Thermal and Chemical Stability:

Research has demonstrated that polymers synthesized from DOF exhibit remarkable thermal stability and resistance to photodegradation. This characteristic is critical for applications requiring long-term durability under operational conditions .

Modification with Halogens:

Introducing halogen atoms into the polymer backbone can significantly influence the electronic properties and enhance light absorption capabilities. For example, fluorinated derivatives have been studied extensively for their impact on photovoltaic efficiency .

Comparative Data Table

| Property | Poly(9,9-dioctylfluorene) | Fluorinated Derivatives |

|---|---|---|

| Emission Color | Blue | Tunable (blue to green) |

| Quantum Efficiency | High | Enhanced |

| Thermal Stability | Excellent | Improved |

| Charge Carrier Mobility | High | Variable |

| Application | OLEDs | OPVs, Sensors |

Mechanism of Action

The mechanism by which 2,7-Dioctylfluorene exerts its effects is primarily related to its ability to interact with light and other molecules. In optoelectronic applications, the compound’s conjugated structure allows for efficient charge transport and light emission. The interaction with light involves the absorption of photons, leading to electronic excitation and subsequent emission of light upon relaxation .

In biological applications, 2,7-Dioctylfluorene can interact with biomolecules through non-covalent interactions, such as π-π stacking and hydrophobic interactions. These interactions facilitate its use as a fluorescent probe for imaging and sensing .

Comparison with Similar Compounds

Poly(9,9-dioctylfluorene) (PFO) vs. Poly(9,9-dihexylfluorene)

- Solubility: PFO’s longer octyl chains improve solubility in non-polar solvents compared to dihexyl analogs, enabling solution processing for thin-film devices .

- Optical Properties : PFO exhibits a wider band gap (~3.0 eV) than dihexylfluorene derivatives (~2.8 eV), resulting in blue emission suitable for OLEDs .

- Charge Transport : Dihexylfluorene’s shorter chains reduce steric hindrance, enhancing crystallinity and charge carrier mobility (~10⁻³ cm²/Vs vs. ~10⁻⁴ cm²/Vs for PFO) .

Table 1 : Key Properties of Alkyl-Substituted Fluorenes

| Compound | Band Gap (eV) | Solubility (THF) | Charge Mobility (cm²/Vs) |

|---|---|---|---|

| 9,9-Dioctylfluorene | 3.0 | High | ~10⁻⁴ |

| 9,9-Dihexylfluorene | 2.8 | Moderate | ~10⁻³ |

Halogenated Derivatives

2,7-Dibromo-9,9-dioctylfluorene (DBDOF) vs. 2,7-Dichlorofluorene

- Reactivity : Bromine in DBDOF (CAS 480997-58-8) facilitates Suzuki-Miyaura cross-coupling for copolymer synthesis, whereas chloro derivatives require harsher conditions .

- Electronic Effects : Bromine’s electron-withdrawing nature lowers the LUMO level (-2.1 eV vs. -1.8 eV for chloro analogs), enhancing electron injection in OLEDs .

Table 2 : Halogenated Fluorene Derivatives

| Compound | LUMO (eV) | Reactivity (Suzuki Coupling Yield) |

|---|---|---|

| 2,7-Dibromo-9,9-dioctylfluorene | -2.1 | >90% |

| 2,7-Dichlorofluorene | -1.8 | ~70% |

Copolymers with Alternating Donor-Acceptor Units

PFO-DBT vs. PFN-Br

- Structure: PFO-DBT: Poly[2,7-(9,9-dioctylfluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole] . PFN-Br: Poly[(9,9-bis(3’-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] .

- Applications: PFO-DBT’s donor-acceptor structure reduces band gaps (~1.9 eV), ideal for near-infrared OPVs . PFN-Br’s amine groups enable alcohol solubility and interfacial dipole effects, improving electron injection in inverted OLEDs .

Table 3 : Copolymer Properties

| Copolymer | Band Gap (eV) | Solubility | Application |

|---|---|---|---|

| PFO-DBT | 1.9 | Chloroform | OPVs, NIR sensors |

| PFN-Br | 2.8 | Alcohol | OLED electron layers |

Heteroaromatic Analogs: Carbazole vs. Fluorene

2,7-Carbazole Derivatives vs. 2,7-Dioctylfluorene

- Electronic Structure : Carbazole’s nitrogen atom introduces electron-withdrawing effects, lowering HOMO levels (-5.4 eV vs. -5.1 eV for fluorene) and enhancing oxidative stability .

- Optical Properties : 2,7-Carbazole derivatives exhibit red-shifted absorption (λmax ~450 nm) and higher two-photon absorption cross-sections (σ ~800 GM) compared to fluorenes (λmax ~380 nm, σ ~300 GM) .

Table 4 : Heteroaromatic Comparison

| Compound | HOMO (eV) | λmax (nm) | Two-Photon σ (GM) |

|---|---|---|---|

| 2,7-Dioctylfluorene | -5.1 | 380 | 300 |

| 2,7-Carbazole | -5.4 | 450 | 800 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,7-Dioctylfluorene derivatives, and how are reaction yields optimized?

- Methodological Answer : A key route involves Suzuki-Miyaura cross-coupling reactions. For example, 2,7-Dibromo-9,9'-dioctylfluorene (DBDOF) can react with aryl boronic esters under palladium catalysis to form conjugated polymers. A yield of 77% was achieved using 2,7-bis(triphenylphosphoniomethyl)-9,9-dioctylfluorene dibromide and anthracene-9,10-dicarbaldehyde in the presence of n-butyl lithium . Optimization includes controlling stoichiometry, catalyst loading (e.g., Pd(PPh₃)₄), and reaction time (24 hours under nitrogen). Recrystallization and precipitation methods are critical for purification .

Q. Which analytical techniques are most reliable for characterizing 2,7-Dioctylfluorene-based polymers?

- Methodological Answer : Gel Permeation Chromatography (GPC) with THF as the solvent (polystyrene standards) determines molecular weight (e.g., Mn = 6400 Da for polyfluorene derivatives) . Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while Differential Scanning Calorimetry (DSC) assesses thermal stability. For purity, High-Performance Liquid Chromatography (HPLC) with ≥97% purity thresholds is recommended .

Q. What safety protocols are essential when handling 2,7-Dioctylfluorene derivatives?

- Methodological Answer : DBDOF, a common precursor, is highly toxic and requires glovebox use, fume hoods, and PPE (nitrile gloves, lab coats). Inhalation risks include dizziness and respiratory irritation. Storage at −20°C in airtight containers minimizes degradation .

Advanced Research Questions

Q. How can mechanistic studies improve palladium-catalyzed cross-coupling reactions involving 2,7-Dioctylfluorene?

- Methodological Answer : Kinetic studies and density functional theory (DFT) simulations can elucidate transmetalation and reductive elimination steps. For example, Miyaura-Suzuki couplings require precise ligand selection (e.g., triphenylphosphine vs. bulky ligands) to enhance catalytic turnover. In situ NMR monitoring of intermediates (e.g., Pd-aryl complexes) can identify rate-limiting steps .

Q. What strategies resolve contradictions in reported photoluminescence quantum yields (PLQY) for 2,7-Dioctylfluorene-based OLED materials?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., toluene vs. DMF) and aggregation-induced quenching. Time-resolved fluorescence spectroscopy can differentiate intrinsic (monomeric) vs. aggregate-driven emission. For instance, poly[(9,9-dioctylfluorenyl-2,7-diyl vinylene)-alt-(anthracene-9,10-diyl vinylene)] showed PLQY variations of 15–45% depending on film morphology .

Q. How do side-chain modifications (e.g., alkyl vs. branched chains) impact the charge transport properties of 2,7-Dioctylfluorene polymers?

- Methodological Answer : Branched chains (e.g., 2-ethylhexyl) reduce crystallinity, lowering hole mobility (μh) from 10⁻³ to 10⁻⁴ cm²/V·s. Space-charge-limited current (SCLC) measurements in diode configurations quantify mobility. For example, replacing octyl with ethylhexyl groups decreased μh by 50% in polyfluorene-thiophene copolymers .

Q. What computational models predict the solubility parameters of 2,7-Dioctylfluorene derivatives in non-polar solvents?

- Methodological Answer : Hansen solubility parameters (HSPs) and COSMO-RS simulations correlate with experimental logP values (e.g., logP = 11.76 for DBDOF ). Molecular dynamics (MD) simulations using AMBER forcefields can model solvent-polymer interactions, aiding in solvent selection (e.g., chloroform vs. hexane) for thin-film processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.